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Compound of Interest

Compound Name: OD38

Cat. No.: B609713

A Note on Terminology: Initial searches for "OD38" in the context of neuroscience did not yield
a specific molecule. It is highly probable that this was a typographical error for CD38, a well-
researched transmembrane glycoprotein with significant roles in neuroinflammation and
neurodegeneration. The following application notes and protocols are therefore focused on
CD38.

Introduction

CD38, also known as cyclic ADP-ribose hydrolase, is a multifunctional ectoenzyme expressed
on the surface of various immune and neuronal cells, including microglia and astrocytes in the
central nervous system (CNS). It plays a crucial role in regulating intracellular calcium signaling
and NAD+ (Nicotinamide Adenine Dinucleotide) metabolism. In the brain, CD38 is implicated in
processes of neuroinflammation and neurodegeneration, making it a molecule of significant
interest for researchers in neuroscience and drug development for neurodegenerative diseases
like Alzheimer's disease.

CD38 has two primary enzymatic activities:

o ADP-ribosyl cyclase activity: It catalyzes the synthesis of cyclic ADP-ribose (CADPR) from
NAD+. cADPR is a potent second messenger that mobilizes intracellular calcium from the
endoplasmic reticulum by activating ryanodine receptors (RyRs).[1][2][3][4]

e NAD+ glycohydrolase (NADase) activity: It hydrolyzes NAD+ to ADP-ribose and
nicotinamide. This activity makes CD38 a major consumer of cellular NAD+, a critical
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coenzyme for numerous cellular processes, including energy metabolism and the activity of
sirtuins and PARPs, which are involved in DNA repair and cell survival.

Elevated CD38 expression is associated with aging and neuroinflammatory conditions. By
depleting NAD+ and altering calcium homeostasis, CD38 contributes to mitochondrial
dysfunction, oxidative stress, and neuronal damage.[5] Therefore, targeting CD38 with
inhibitors is a promising therapeutic strategy to mitigate neuroinflammation and its detrimental
consequences.

Applications in Neuroscience Research
Investigating Neuroinflammation

CD38 is a key player in neuroinflammation, primarily through its activity in microglia and
astrocytes. Upregulation of CD38 in these glial cells is observed in response to inflammatory
stimuli like lipopolysaccharide (LPS). This leads to increased production of pro-inflammatory
cytokines and chemokines.

» Studying Microglial and Astrocytic Activation: The role of CD38 in glial activation can be
investigated using in vitro and in vivo models. This involves stimulating primary microglia or
astrocytes with LPS and measuring markers of activation, or using animal models of
neuroinflammation.

» Evaluating Anti-inflammatory Compounds: CD38 can be used as a target to screen for novel
anti-inflammatory drugs. The efficacy of potential inhibitors can be assessed by measuring
their ability to reduce CD38 activity and downstream inflammatory responses in neuronal cell
cultures and animal models.

Research in Neurodegenerative Diseases

Given its role in neuroinflammation and NAD+ depletion, both of which are central to the
pathophysiology of neurodegenerative diseases, CD38 is a critical target of study in conditions
like Alzheimer's disease and Parkinson's disease.

e Alzheimer's Disease (AD) Research: Studies have shown that CD38 expression is elevated
in the brains of AD patients and animal models. CD38 contributes to A plaque-associated
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microgliosis and cognitive decline. Inhibiting CD38 has been shown to reduce A pathology
and improve cognitive function in AD mouse models.

o Target for Therapeutic Intervention: CD38 inhibitors are being investigated as potential
therapeutics to halt or slow the progression of neurodegenerative diseases by restoring
NAD+ levels and reducing neuroinflammation.

Studying NAD+ Metabolism in the Brain

CD38 is a primary regulator of NAD+ levels in the brain. Understanding the role of CD38 in
NAD+ homeostasis is crucial for developing strategies to combat age-related cognitive decline
and neurodegenerative diseases.

 Investigating the CD38-NAD+ Axis: Research in this area focuses on how CD38 expression
and activity change with age and in disease states, and how these changes impact neuronal

function and survival.

o Developing NAD+-restoring Therapies: By inhibiting CD38, researchers aim to increase
NAD+ levels in the brain, which can enhance the activity of protective enzymes like sirtuins
and improve mitochondrial function, thereby promoting neuronal health.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the role of CD38 in

neuroscience research.

Table 1: Effect of CD38 Knockout on NAD+ Levels and Neuroinflammation in Mouse Brain
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CD38

Wild-Type (WT) Fold Change
Parameter . Knockout (KO) Reference

Mice . (KO vs. WT)

Mice
Brain NAD+
Levels
NAD+ (nmol/mg )
) ~0.5-0.7 ~5.0-7.0 ~10-fold increase  [3]

protein)
Post-ischemic
Inflammation
CD3+ T-cells
(cells/hemispher 1275 + 215 638 £ 127 ~50% decrease [7]
e)
Macrophages
(cells/hemispher 29782 + 8196 5200 + 2541 ~82% decrease [7]
e)
MCP-1 (pg/mg

~400 ~200 ~50% decrease [7]

protein)

Table 2: Effect of CD38 Inhibition/Knockdown on Microglial Activation and Cytokine Production
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Condition IL-1P3 Level IL-6 Level TNF-a Level Reference

LPS-stimulated

Microglia
Control Baseline Baseline Baseline [8]
o Lower Lower
CD38 deficiency Attenuated ] ] [8]
expression expression
cADPR
) Reduced Reduced Reduced [8]
antagonist
CD38 Inhibitor
(78c) on T-cells
Gag-stimulated Increased - Increased 9]
Gag-stimulated +  Significantly Significantly ]
78c dropped dropped

Experimental Protocols
Protocol 1: In Vitro CD38 Enzymatic Activity Assay in
Brain Tissue

This protocol describes a fluorescence-based method to measure the NADase activity of CD38
in brain tissue homogenates.

Materials:

Brain tissue

CD38 Lysis Buffer (e.g., from Abcam ab284540)

CD38 Assay Buffer (e.g., from Abcam ab284540)

CD38 Substrate (e.g., e-NAD)

96-well white plate with a flat bottom
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e Fluorometric microplate reader (ExXEm = 300/410 nm)

e Homogenizer

e Centrifuge

Procedure:

e Sample Preparation:
o Homogenize 10-25 mg of brain tissue in 200-250 pL of ice-cold CD38 Lysis Buffer.
o Centrifuge the homogenate at 10,000-14,000 x g for 10 minutes at 4°C.
o Collect the supernatant, which contains the cell lysate, and keep it on ice.

e Assay Reaction:

o

Add 1-50 pL of the sample supernatant to the wells of a 96-well plate.
o Adjust the volume in each well to 50 pL with CD38 Assay Buffer.
o Prepare a "Blank Control" well containing only 50 pL of CD38 Assay Buffer.

o Prepare a "Substrate Mix" according to the manufacturer's instructions (e.g., by
reconstituting the CD38 substrate in the assay buffer).

o Add 50 pL of the Substrate Mix to each well (Sample and Blank Control). The total
reaction volume should be 100 pL.

e Measurement:

o Immediately place the plate in a microplate reader pre-heated to 37°C.

o Measure the fluorescence at EX'Em = 300/410 nm in kinetic mode for 30-60 minutes.
o Data Analysis:

o Choose two time points (T1 and T2) in the linear range of the fluorescence curve.
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o Calculate the change in fluorescence (AF = F2 - F1) for each sample and the blank
control.

o Subtract the AF of the blank control from the AF of the samples.

o The CD38 activity can be calculated based on a standard curve prepared with a known
concentration of the fluorescent product.

Protocol 2: siRNA-mediated Knockdown of CD38 in
Primary Microglia

This protocol outlines a general procedure for knocking down CD38 expression in primary
microglial cells using small interfering RNA (siRNA).

Materials:

e Primary microglia culture

o CD38-specific SIRNA and non-targeting control SIRNA

o Transfection reagent suitable for primary microglia (e.g., Glial-Mag from OZ Biosciences)
e Opti-MEM or other serum-free medium

» Microglia culture medium

o 6-well plates

* Reagents for gPCR or Western blotting for validation

Procedure:

e Cell Seeding:

o Seed primary microglia in 6-well plates at a density that will result in 50-70% confluency at
the time of transfection.

» SiRNA-Transfection Reagent Complex Formation:
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o For each well, dilute the CD38 siRNA or control siRNA in a serum-free medium like Opti-
MEM to the desired final concentration (e.g., 20-50 nM).

o In a separate tube, dilute the transfection reagent in the same serum-free medium
according to the manufacturer's protocol.

o Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate
at room temperature for 15-20 minutes to allow the formation of siRNA-transfection
reagent complexes.

» Transfection:
o Add the siRNA-transfection reagent complexes dropwise to the microglia culture.
o Gently rock the plate to ensure even distribution.

o Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time
should be determined empirically.

 Validation of Knockdown:
o After the incubation period, harvest the cells.
o Isolate RNA or protein from the cell lysates.

o Perform quantitative real-time PCR (qPCR) to measure CD38 mRNA levels or Western
blotting to measure CD38 protein levels to confirm the knockdown efficiency compared to
the non-targeting control.

Protocol 3: In Vivo Administration of a CD38 Inhibitor in
a Mouse Model of Neuroinflammation

This protocol provides a general framework for administering a CD38 inhibitor to mice in a
lipopolysaccharide (LPS)-induced neuroinflammation model.

Materials:

» Mice (e.g., C57BL/6)
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e CD38 inhibitor (e.g., 78c)

e Vehicle for the inhibitor (e.g., DMSO, saline)

 Lipopolysaccharide (LPS) from E. coli

o Sterile saline

e Anesthesia (e.g., isoflurane)

o Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections

e Hamilton syringes

Procedure:

e Animal Acclimation and Grouping:

o Acclimate mice to the housing conditions for at least one week before the experiment.

o Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS,
Inhibitor + LPS).

e |nhibitor Administration:

o Prepare the CD38 inhibitor solution in the appropriate vehicle at the desired concentration.

o Administer the inhibitor or vehicle to the mice via the chosen route (e.g., intraperitoneal
injection, oral gavage). The dosing regimen (e.g., daily for 7 days) should be based on
previous studies or pilot experiments.

e [nduction of Neuroinflammation:

o Anesthetize the mice.

o Using a stereotaxic apparatus, perform an intracerebroventricular (i.c.v.) injection of LPS
(e.g., 5 ug in 2 pL of sterile saline) into the lateral ventricle. The control group will receive
an i.c.v. injection of sterile saline.
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e Endpoint Analysis:
o At a predetermined time point after LPS injection (e.g., 24 hours), euthanize the mice.
o Collect brain tissue for analysis.
o Perform assays to assess neuroinflammation, such as:

= gPCR or ELISA: to measure the expression of pro-inflammatory cytokines (e.g., TNF-q,
IL-1[3, IL-6) in brain homogenates.

» Immunohistochemistry: to visualize and quantify microglial and astrocytic activation
(e.g., using Ibal and GFAP antibodies).

» NAD+ measurement assays: to determine the effect of the inhibitor on brain NAD+
levels.

Signaling Pathway Diagrams
CD38-NAD+ Depletion and Neuroinflammation in
Microglia
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Caption: CD38-mediated NAD+ depletion in microglia, leading to neuroinflammation.

CD38-cADPR Calcium Signaling in Neurons
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Caption: CD38-cADPR pathway for intracellular calcium release in neurons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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